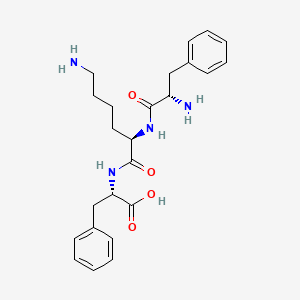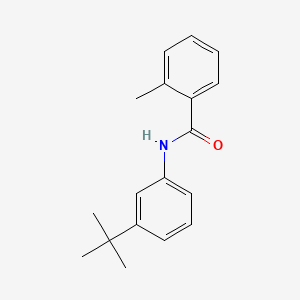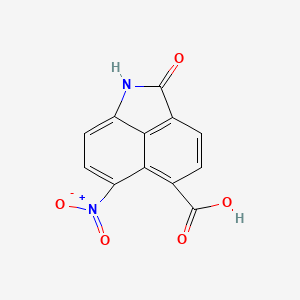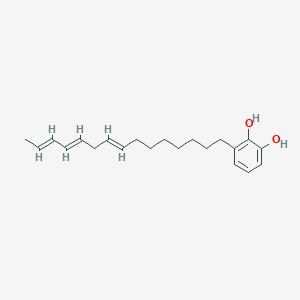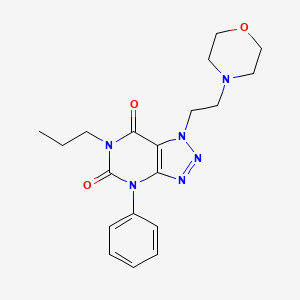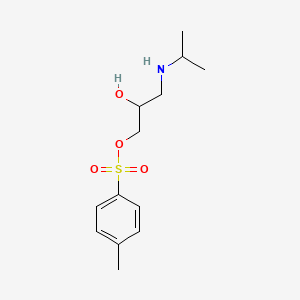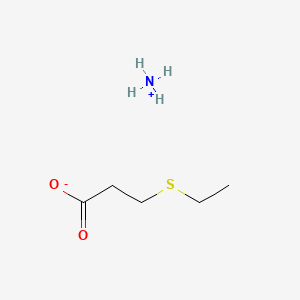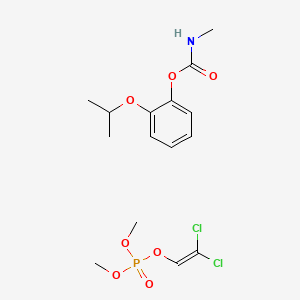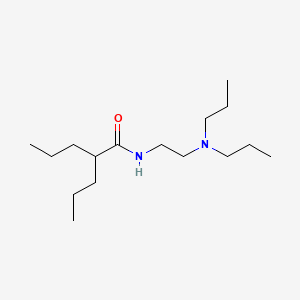
N-(2-(Dipropylamino)ethyl)-2-propylvaleramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(Dipropylamino)ethyl)-2-propylvaleramide is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a dipropylamino group attached to an ethyl chain, further connected to a propylvaleramide moiety. Its chemical properties make it a valuable subject of study in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Dipropylamino)ethyl)-2-propylvaleramide typically involves the reaction of 2-propylvaleric acid with 2-(dipropylamino)ethylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often incorporating purification steps such as recrystallization or chromatography to remove any impurities. The use of advanced analytical techniques ensures the consistency and quality of the final product.
化学反応の分析
Types of Reactions
N-(2-(Dipropylamino)ethyl)-2-propylvaleramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dipropylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted amides or amines, depending on the nucleophile used.
科学的研究の応用
N-(2-(Dipropylamino)ethyl)-2-propylvaleramide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-(2-(Dipropylamino)ethyl)-2-propylvaleramide involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and metabolic processes. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects . Additionally, its neuroprotective properties are attributed to its ability to reduce oxidative stress and prevent neuronal damage.
類似化合物との比較
N-(2-(Dipropylamino)ethyl)-2-propylvaleramide can be compared with other similar compounds, such as:
N-(2-(Diethylamino)ethyl)-2-propylvaleramide: Similar structure but with diethylamino instead of dipropylamino group.
N-(2-(Dipropylamino)ethyl)-2-methylvaleramide: Similar structure but with a methyl group instead of a propyl group on the valeramide moiety.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its dipropylamino group, in particular, contributes to its stability and reactivity, making it a valuable compound for various applications.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and properties make it a subject of interest in fields ranging from chemistry to medicine. Understanding its preparation methods, chemical reactions, and mechanism of action can pave the way for new discoveries and innovations.
特性
CAS番号 |
102584-87-2 |
|---|---|
分子式 |
C16H34N2O |
分子量 |
270.45 g/mol |
IUPAC名 |
N-[2-(dipropylamino)ethyl]-2-propylpentanamide |
InChI |
InChI=1S/C16H34N2O/c1-5-9-15(10-6-2)16(19)17-11-14-18(12-7-3)13-8-4/h15H,5-14H2,1-4H3,(H,17,19) |
InChIキー |
JKXKSLIHZBKVNA-UHFFFAOYSA-N |
正規SMILES |
CCCC(CCC)C(=O)NCCN(CCC)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


